molecular formula C10H9F2NO3 B11788594 4-(Difluoromethoxy)-2-ethoxybenzo[d]oxazole

4-(Difluoromethoxy)-2-ethoxybenzo[d]oxazole

Cat. No.: B11788594
M. Wt: 229.18 g/mol
InChI Key: JOXGUQRMICXKQH-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-2-ethoxybenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This compound is characterized by the presence of difluoromethoxy and ethoxy substituents on the benzoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-2-ethoxybenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethoxyphenol with difluoromethyl ether in the presence of a base, followed by cyclization with a suitable reagent to form the oxazole ring . The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems, such as magnetically recoverable catalysts, can enhance the efficiency and sustainability of the production process . These methods are designed to minimize waste and reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-2-ethoxybenzo[d]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, enhancing the compound’s chemical diversity .

Scientific Research Applications

4-(Difluoromethoxy)-2-ethoxybenzo[d]oxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-2-ethoxybenzo[d]oxazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors, leading to various physiological effects. For example, oxazole derivatives have been shown to inhibit protein kinases and other enzymes involved in cell signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives with different substituents, such as:

Uniqueness

Compared to other oxazole derivatives, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial purposes .

Properties

Molecular Formula

C10H9F2NO3

Molecular Weight

229.18 g/mol

IUPAC Name

4-(difluoromethoxy)-2-ethoxy-1,3-benzoxazole

InChI

InChI=1S/C10H9F2NO3/c1-2-14-10-13-8-6(15-9(11)12)4-3-5-7(8)16-10/h3-5,9H,2H2,1H3

InChI Key

JOXGUQRMICXKQH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=C(O1)C=CC=C2OC(F)F

Origin of Product

United States

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